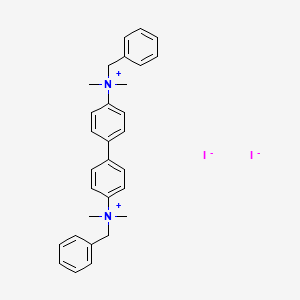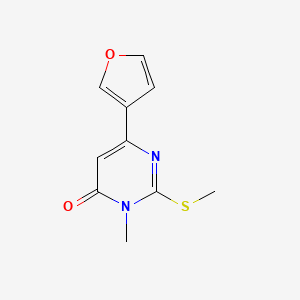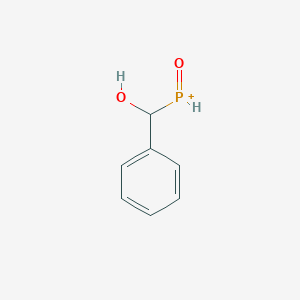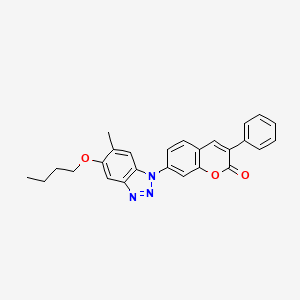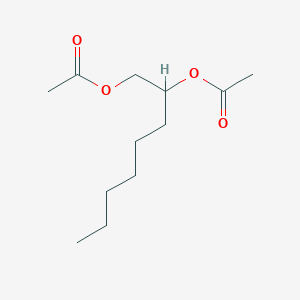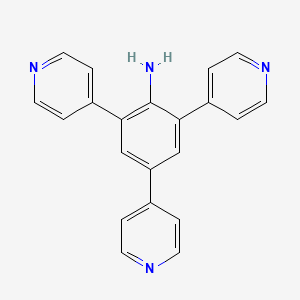
2,4,6-Tri(pyridin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(pyridin-4-yl)aniline is an organic compound with the molecular formula C21H15N4 It is characterized by the presence of three pyridine rings attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyridin-4-yl)aniline typically involves the condensation of 4-pyridinecarboxaldehyde with aniline in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tri(pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine rings to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4,6-Tri(pyridin-4-yl)aniline in various applications is primarily based on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound’s interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: This compound has a similar structure but includes a triazine core instead of an aniline core.
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound features a terpyridine moiety, offering different coordination properties.
Uniqueness: 2,4,6-Tri(pyridin-4-yl)aniline is unique due to its aniline core, which provides distinct electronic properties and reactivity compared to other pyridine-based compounds. Its ability to form stable complexes with a variety of metals makes it particularly valuable in catalysis and material science .
Eigenschaften
Molekularformel |
C21H16N4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,4,6-tripyridin-4-ylaniline |
InChI |
InChI=1S/C21H16N4/c22-21-19(16-3-9-24-10-4-16)13-18(15-1-7-23-8-2-15)14-20(21)17-5-11-25-12-6-17/h1-14H,22H2 |
InChI-Schlüssel |
RGAUGAJFWVJDPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)C3=CC=NC=C3)N)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)


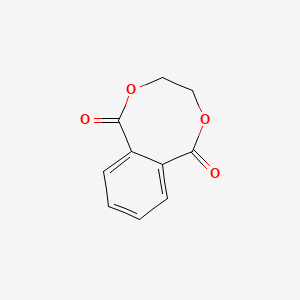
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
